Iocarmic acid

Description

Historical Trajectories of Iodinated Contrast Media Research

The journey of iodinated contrast media began in the early 20th century, shortly after the discovery of X-rays. Researchers quickly recognized the need for substances that could enhance the visibility of internal structures. radiologykey.comnih.gov The first iodinated organic contrast medium, Lipiodol, was discovered by Marcel Guerbet in 1901 and its opacifying properties were recognized in 1918. jcpres.com This iodized oil marked a significant step forward, allowing for the visualization of various body cavities. jcpres.com

The 1920s and 1930s saw the development of the first water-soluble iodinated contrast agents, primarily for urographic and angiographic applications. jcpres.com A major breakthrough occurred in 1953 with the introduction of diatrizoate, a water-soluble tri-iodinated compound derived from triiodobenzoic acid. jcpres.com This and other similar monomeric ionic agents became the standard for many years.

The 1970s marked a pivotal era in contrast media development, driven by the desire to reduce the high osmolality of existing ionic agents, which was associated with a number of adverse effects. jcpres.comradiologykey.com This led to two key innovations: the development of non-ionic contrast media and the creation of dimeric ionic agents. radiologykey.com Iocarmic acid, introduced in the 1970s under trade names like Dimer-X, falls into the latter category. wikipedia.org It was used for various imaging procedures, including hysterosalpingography and ventriculography. wikipedia.org The subsequent development of low-osmolality non-ionic monomers and iso-osmolar non-ionic dimers in the following decades largely superseded the use of ionic agents like this compound. uscjournal.combeilupharma.com

Contemporary Academic Relevance and Research Gaps for this compound

Although this compound is no longer marketed for clinical use, it retains a degree of academic relevance, primarily in historical and toxicological contexts. wikipedia.org Research involving older contrast agents like this compound provides valuable comparative data for understanding the evolution of safety and efficacy in radiographic imaging.

Detailed research findings from its period of use offer insights into the properties of ionic dimeric contrast agents. For instance, studies on iocarmate meglumine (B1676163), the meglumine salt of this compound, explored its applications and effects. ncats.io Some research indicated that it was better tolerated by the central nervous system compared to other agents of its time in certain applications. ncats.io However, other studies highlighted its potential for toxicity, including the induction of arachnoiditis (inflammation of the membranes surrounding the brain and spinal cord) in myelography. ncats.io

A significant research gap exists concerning the long-term effects of these older, high-osmolality agents. Furthermore, the synthesis of this compound, which involves the reaction of 3-amino-2,4,6-triiodobenzoic acid derivatives with adipic acid dichloride, is a process that can be studied from a historical chemical synthesis perspective. chemicalbook.com The compound can also serve as a benchmark or reference in the development and toxicological screening of new contrast agents. While active clinical research on this compound is nonexistent, its legacy continues to inform the broader field of contrast media development and safety evaluation.

Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C24H20I6N4O8 | drugfuture.com |

| Molecular Weight | 1253.86 g/mol | drugfuture.com |

| CAS Number | 10397-75-8 | drugfuture.com |

| IUPAC Name | 3,3'-[(1,6-Dioxo-1,6-hexanediyl)diimino]bis[2,4,6-triiodo-5-[(methylamino)carbonyl]benzoic acid] | drugfuture.com |

| Synonyms | 5,5'-(Adipoyldiimino)bis[2,4,6-triiodo-N-methylisophthalamic acid], Dimer-X | wikipedia.orgdrugfuture.com |

| Appearance | Crystals | drugfuture.com |

| Melting Point | 302 °C (decomposes) | drugfuture.com |

Classification of Selected Iodinated Contrast Media

| Compound Name | Ionicity | Structure | Osmolality Class |

| This compound | Ionic | Dimer | High |

| Diatrizoate | Ionic | Monomer | High |

| Ioxaglate | Ionic | Dimer | Low |

| Iohexol | Non-ionic | Monomer | Low |

| Iodixanol | Non-ionic | Dimer | Iso-osmolar |

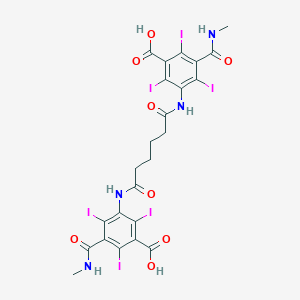

Structure

3D Structure

Properties

IUPAC Name |

3-[[6-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-6-oxohexanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20I6N4O8/c1-31-21(37)9-13(25)11(23(39)40)17(29)19(15(9)27)33-7(35)5-3-4-6-8(36)34-20-16(28)10(22(38)32-2)14(26)12(18(20)30)24(41)42/h3-6H2,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36)(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQYOVYWPWASGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)CCCCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NC)I)I)C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20I6N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023148 | |

| Record name | Iocarmic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1253.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-75-8 | |

| Record name | Iocarmic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iocarmic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iocarmic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13755 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iocarmic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iocarmic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOCARMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82PB24K6TZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of Iocarmic Acid

General Principles of Organic Synthesis Applicable to Iodinated Aromatic Compounds

The core structure of iocarmic acid is built upon a 2,4,6-triiodinated benzene (B151609) ring, a common feature in many X-ray contrast agents. The synthesis of such heavily halogenated aromatic compounds relies on well-established principles of organic chemistry, primarily electrophilic aromatic substitution.

The introduction of multiple iodine atoms onto an aromatic ring is a critical step. ontosight.ai Because elemental iodine is not highly reactive, its direct reaction with aromatic rings requires activating conditions. rroij.com This is typically achieved by using an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+). rroij.com A variety of reagent systems have been developed for this purpose. For instance, a mixture of molecular iodine (I₂) with nitric acid (HNO₃) or hydrogen peroxide (H₂O₂) can effectively iodinate activated aromatic compounds. mu-varna.bg Other common iodinating agents include N-iodosuccinimide (NIS) and iodine monochloride (ICl). google.com

The regioselectivity of the iodination is directed by the substituents already present on the aromatic ring. Electron-donating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, activate the ring towards electrophilic substitution and direct the incoming iodine atoms to the ortho and para positions. The synthesis of the monomeric precursors to this compound, such as 3,5-diamino-2,4,6-triiodobenzoic acid, leverages this principle, starting from 3,5-diaminobenzoic acid. patsnap.com

The table below summarizes common methods for the iodination of aromatic compounds, which are fundamental to the synthesis of molecules like this compound.

| Reagent System | Oxidant/Catalyst | Typical Substrates | Key Features |

| I₂ / HNO₃ | Nitric Acid | Activated aromatics (e.g., anilines, phenols) | Effective for poly-iodination under mild conditions. |

| I₂ / H₂O₂ | Hydrogen Peroxide | Activated aromatics (e.g., anilines, phenols) | A greener alternative to nitric acid, with water as a byproduct. patsnap.com |

| Iodine Monochloride (ICl) | None (inherently polarized) | Activated and moderately deactivated aromatics | Highly reactive iodinating agent. google.com |

| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., TFA) or Lewis Acid | Wide range of aromatic and heterocyclic compounds | Mild and selective reagent, easy to handle. |

| I₂ / AgNO₃ | Silver Nitrate (B79036) | Methoxy-substituted benzoic acids | Effective for producing triiodo-substituted aromatic acids. mu-varna.bg |

Exploration of Potential Synthesis Pathways for this compound Analogs

The synthesis of this compound itself involves the coupling of two identical triiodinated benzoic acid monomers via a linker molecule. This modular nature allows for the strategic design of analogs by modifying either the monomeric unit or the linking chain. rroij.comuibk.ac.at Such strategies are a cornerstone of medicinal chemistry for exploring structure-activity relationships. rroij.com

The core reaction forming the this compound dimer is an amide bond formation between the 3-amino group of one monomer and the carboxyl group of adipoyl chloride, repeated to form the symmetrical dimer. This is a standard acylation reaction. The synthesis of analogs can be envisioned through several pathways:

Varying the Linker Chain: The adipoyl chloride linker in this compound provides a six-carbon chain. By substituting adipoyl chloride with other diacyl chlorides, the length, flexibility, and polarity of the linker can be systematically varied. For example, using succinyl chloride (four carbons) or suberoyl chloride (eight carbons) would yield analogs with shorter or longer linkers, respectively.

Modifying the Monomer Side-Chains: The monomeric unit of this compound is 5-(methylcarbamoyl)-3-amino-2,4,6-triiodobenzoic acid. Analogs could be synthesized by starting with different derivatives of 3,5-diamino-2,4,6-triiodobenzoic acid. For instance, altering the N-methylcarbamoyl group to an N-ethylcarbamoyl or a different functional group would produce a new series of analogs.

Bioisosteric Replacement of Amide Bonds: The amide linkages connecting the monomers are susceptible to hydrolysis. In a research context, replacing these amide bonds with more stable bioisosteres could be explored. pressbooks.pub For example, a 1,2,3-triazole ring can serve as a surrogate for an amide bond and can be formed via copper-catalyzed azide-alkyne cycloaddition, a "click" reaction. nih.gov This would involve synthesizing an azide-functionalized monomer and an alkyne-terminated linker.

The table below outlines a series of potential this compound analogs and the key reagents that would be required for their synthesis, based on a convergent synthetic strategy.

| Analog Type | Structural Modification | Key Reagent for Modification |

| Shorter Linker | Adipoyl linker replaced with succinyl linker | Succinyl dichloride |

| Longer Linker | Adipoyl linker replaced with sebacoyl linker | Sebacoyl dichloride |

| Altered Side-Chain | N-methylcarbamoyl group replaced with N-ethylcarbamoyl | 5-(ethylcarbamoyl)-3-amino-2,4,6-triiodobenzoic acid monomer |

| Amide Bioisostere | Amide linker replaced with 1,2,3-triazole linker | A di-alkyne linker (e.g., 1,7-octadiyne) and an azide-functionalized monomer |

Derivatization Strategies for Structural Modification in Research Contexts

Derivatization involves the chemical modification of an existing molecule, such as this compound, to alter its properties or to attach a label for analytical purposes. researchgate.net The primary functional groups on this compound available for derivatization are its two terminal carboxylic acid groups.

In a research setting, these carboxylic acid groups can be readily converted into a variety of other functional groups. thermofisher.com Esterification can be achieved by reaction with an alcohol under acidic conditions. colostate.edu Amidation, the formation of an amide, can be accomplished by activating the carboxylic acid and then reacting it with an amine. A vast number of coupling reagents are available for this purpose, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), often used in combination with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency. nih.govgrowingscience.compeptide.com

These derivatization reactions can be used to:

Attach fluorescent tags: Reacting the carboxylic acid groups with an amine- or alcohol-containing fluorescent dye (e.g., an aminofluorescein derivative) would create a fluorescent probe. This could be used to study the molecule's interaction with biological systems without discussing its specific effects.

Improve analytical detection: Derivatization is often employed to enhance detection in techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Reagents can be chosen that impart a permanent positive charge or a specific isotopic signature to the molecule, improving ionization efficiency and aiding identification. nih.gov

Link to polymers or surfaces: The carboxylic acid can serve as a handle to covalently attach this compound to polymers or solid supports, which could be useful in the development of new materials or analytical tools. researchgate.net

The following table summarizes potential derivatization strategies for this compound's carboxylic acid groups.

| Target Functional Group | Reaction Type | Reagent Class | Resulting Functional Group |

| Carboxylic Acid (-COOH) | Esterification | Alcohols (e.g., Methanol) with acid catalyst | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amidation | Amines (e.g., Propylamine) with coupling agents (EDC, HOBt) | Amide (-CONHR) |

| Carboxylic Acid (-COOH) | Reduction | Reducing agents (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | Tagging for LC-MS | Amine-containing tags (e.g., AMPP) with peptide coupling reagents | Tagged Amide |

Molecular Mechanisms and Biochemical Interactions of Iocarmic Acid

Investigation of Molecular Frameworks and Functional Groups

Iocarmic acid is a complex organic molecule built upon a foundation of two interconnected benzene (B151609) rings, classifying it as a dimer. researchgate.net Its structure is characterized by the strategic placement of iodine atoms and specific functional groups that dictate its physicochemical properties. researchgate.netsnmjournals.org

Analysis of Acylaminobenzoic Acid Derivative Characteristics

This compound is classified as an acylaminobenzoic acid derivative. drugbank.com This class of compounds is characterized by a benzoic acid core where an amino group is N-acylated, meaning an acyl group (R-C=O) is attached to a nitrogen atom. drugbank.comdrugbank.com The fundamental structure of all intravascular iodinated contrast agents is a tri-iodinated benzene ring. wisc.edu The parent molecule, benzoic acid, is formed by adding an acid group to a benzene ring. snmjournals.org This acidic nature allows for the formation of salts or amides, which influences water solubility. snmjournals.org In the case of this compound, the core structure is a 2,4,6-triiodinated benzoic acid, which is then further modified with side chains at positions 3 and 5 to enhance its properties. snmjournals.org The IUPAC name for this compound is 3-[[6-[3-carboxy-2,4,6-triiodo-5-(methylcarbamoyl)anilino]-6-oxohexanoyl]amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C24H20I6N4O8 | nih.govwikipedia.org |

| Molar Mass | 1253.871 g·mol−1 | nih.govwikipedia.org |

| Classification | Acylaminobenzoic acid derivative | drugbank.com |

| Core Structure | Tri-iodinated benzene ring | snmjournals.orgwisc.edu |

Cellular and Subcellular Interaction Research in In Vitro Models

In vitro studies using cell cultures have provided insights into the cellular responses elicited by this compound, particularly concerning fibroblasts and their biosynthetic pathways.

Fibroblast Cellular Responses in In Vitro Systems

Research has shown that this compound (referred to as iocarmate in the study) can directly affect fibroblast behavior in cell culture. nih.gov When added to the culture medium, iocarmate was observed to influence cellular production processes. nih.gov Fibroblasts are key cells in producing the extracellular matrix, and their response to external agents like contrast media is a subject of study. rsc.org The research indicates that exposure to iocarmate prompts these cells to alter their normal functions, specifically in the synthesis of proteins and collagen. nih.gov

Influence on Protein and Collagen Biosynthesis Pathways in Cell Cultures

A notable in vitro study demonstrated that iocarmate, along with other contrast agents like metrizamide (B1676532) and iopamidol, caused fibroblasts to increase their production of both total protein and collagen. nih.gov The study highlighted that the degree to which a contrast medium stimulated collagen production correlated with certain biological risks observed in preclinical animal models. nih.gov This suggests a direct link between the presence of iocarmate in the cellular environment and the upregulation of specific biosynthetic pathways within fibroblasts. nih.gov Collagen synthesis is a complex process that can be influenced by various external factors, and this research identifies iocarmate as one such factor. nih.govrsc.org

| Parameter | Observed Effect | Source |

|---|---|---|

| Protein Production | Increased | nih.gov |

| Collagen Production | Increased | nih.gov |

Exploration of Potential Receptor Binding and Enzyme Modulation

The molecular structure of this compound, with its specific functional groups, suggests the potential for interactions with biological macromolecules like receptors and enzymes. researchgate.net While detailed studies on specific receptor binding or enzyme modulation for this compound are not extensively documented in the provided search results, the general principles of drug-receptor and drug-enzyme interactions can be considered. The arrangement of functional groups on the dual benzene ring framework creates a unique three-dimensional shape and charge distribution that could facilitate binding to specific sites on proteins. researchgate.net However, current literature within the search results does not specify interactions with particular receptors or enzymes. The primary mechanism described relates to its physicochemical properties as a contrast agent rather than specific pharmacological interactions. drugbank.comwisc.edu

Preclinical Research Paradigms and Methodologies for Iocarmic Acid

In Vitro Preclinical Evaluation Protocols

In vitro studies are crucial for the initial assessment of a compound's biological activity and potential toxicity. unal.edu.co For iocarmic acid, these have involved functional assays, immunophenotyping, and morphologic evaluations in cellular models.

Functional Assay Development and Application

Functional assays are designed to measure the physiological response of cells to a substance. frontiersin.org In the context of this compound, a key in vitro functional assay studied its effect on protein and collagen production by fibroblasts. ncats.ionih.gov Research demonstrated that the addition of iocarmate to fibroblast culture medium led to an increased production of both protein and collagen. ncats.ionih.gov This stimulation of collagen production was found to correlate with the risk of arachnoiditis, a potential complication associated with the intrathecal use of some contrast media. ncats.ionih.gov

Another study highlighted the toxic effects of iocarmate on neurons at a concentration of 50 mmol/l and noted variable toxicity towards glial cells. ncats.io These functional assays provide insights into the cellular mechanisms that may underlie the observed biological effects of this compound.

Table 1: Summary of In Vitro Functional Assay Findings for this compound

| Assay Type | Cell Type | Key Finding | Reference |

|---|---|---|---|

| Protein & Collagen Production | Fibroblasts | Increased production of protein and collagen. ncats.ionih.gov | ncats.io, nih.gov |

| Neuronal Toxicity | Neurons | Toxic at a concentration of 50 mmol/l. ncats.io | ncats.io |

Immunophenotyping Research Techniques

Immunophenotyping utilizes techniques like flow cytometry to identify and quantify different cell populations based on their surface and intracellular markers. miltenyibiotec.combiocompare.com This is particularly valuable in assessing the impact of a compound on the immune system. frontiersin.org While specific immunophenotyping studies directly focused on this compound are not extensively detailed in the provided results, the general application of these techniques involves analyzing changes in immune cell populations, such as T-cells, B-cells, and NK cells, following exposure to a compound. frontiersin.org Such analyses can reveal potential immunomodulatory or immunotoxic effects. frontiersin.org

Morphologic Evaluation in Preclinical Cellular Models

Morphologic evaluation involves the microscopic examination of cells and tissues to identify any structural changes induced by a compound. ncats.io In preclinical cellular models, this can provide evidence of cytotoxicity or other cellular alterations. ncats.io For this compound, it has been noted that hyperosmolar contrast agents can cause red blood cells to shrink and deform, thereby reducing their flexibility. unm.edu Although not a direct cellular model study, this observation of morphological changes in erythrocytes highlights a potential area of investigation for this compound's effects at a cellular level. unm.edu

In Silico and Ex Vivo Modeling Approaches

In addition to in vitro testing, computational and ex vivo models offer valuable perspectives in preclinical research. frontiersin.orgnih.gov

Computational Models for Predicting Biological Activity

Computational, or in silico, models use computer simulations to predict the biological activity and toxicity of chemical compounds. frontiersin.orgmdpi.com These models, such as Quantitative Structure-Activity Relationship (QSAR) models, analyze the relationship between a molecule's chemical structure and its biological effects. mdpi.com A study that included this compound utilized a computational model to predict its toxicity, specifically the LD50 value in rats. unal.edu.co This approach allows for the screening of numerous compounds and can help prioritize them for further experimental testing. mdpi.com

Table 2: Computational Toxicity Prediction for this compound

| Parameter | Predicted Value | Reference |

|---|

Ex Vivo Tissue and Organ Perfusion Studies

Ex vivo studies involve the use of tissues or organs outside of the living body, maintained under controlled conditions that simulate a physiological environment. nih.govfrontiersin.org These models, such as machine-perfused organs, provide an excellent platform for preclinical trials and for studying organ physiology in response to a compound. nih.gov While specific ex vivo tissue and organ perfusion studies for this compound were not found in the search results, this methodology offers a bridge between in vitro and in vivo research. mdpi.com It allows for the assessment of a compound's effect on a whole organ, providing insights into complex physiological and pathological responses that cannot be observed in cell cultures. nih.gov

Pharmacokinetic and Metabolic Profiling in Preclinical Models

The preclinical evaluation of a compound's pharmacokinetic and metabolic profile is a critical step in its development. This section details the research paradigms and methodologies applied to understand the metabolic fate of this compound in biological systems.

Identification of Metabolic Pathways in Animal Systems

The investigation into the metabolic pathways of this compound in animal models is fundamental to understanding its in vivo behavior. Generally, iodinated contrast media (ICM) are designed to be biologically inert and are often excreted from the body without undergoing significant biotransformation. nih.gov Preclinical studies, typically conducted in various animal species, aim to confirm this metabolic stability.

The primary route of elimination for most non-biliary ICMs is renal excretion, with the compound being filtered through the glomerulus and excreted in the urine largely unchanged. nih.gov However, it is crucial to investigate potential alternative or minor metabolic pathways, especially under conditions of impaired renal function. In such scenarios, compensatory elimination routes, including hepatic metabolism and biliary excretion, may become more significant. nih.gov

Animal models play a central role in elucidating these pathways. nih.gov Studies often involve the administration of this compound to species such as rats and dogs, followed by the collection and analysis of urine, feces, and bile to identify the parent compound and any potential metabolites. frontiersin.orgresearchgate.net While direct and extensive metabolic breakdown is not a primary characteristic of this compound, the potential for minor metabolic alterations is a key focus of these preclinical investigations.

Characterization of Phase I and Phase II Metabolites

Drug metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. wikipedia.orgslideshare.net Phase I reactions introduce or expose functional groups (e.g., hydroxyl, amino, or carboxyl groups) through processes like oxidation, reduction, and hydrolysis. wikipedia.org These reactions are often mediated by cytochrome P450 (CYP) enzymes. frontiersin.org Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous polar molecules such as glucuronic acid, sulfate (B86663), or glutathione, which increases water solubility and facilitates excretion. wikipedia.orgdrughunter.com

For many iodinated contrast agents, significant formation of Phase I or Phase II metabolites is not observed, as they are designed for rapid excretion in their original form. nih.gov Preclinical studies that incubate this compound with liver microsomes or hepatocytes from different animal species are standard procedures to assess its metabolic stability in vitro. if-pan.krakow.pldndi.org The absence of significant metabolite formation in these assays provides evidence of the compound's low metabolic clearance.

Should metabolism of an iodo-containing compound like this compound occur, potential biotransformations could involve deiodination or modification of the organic backbone. However, literature specifically detailing the isolation and structural elucidation of Phase I or Phase II metabolites for this compound is limited, reinforcing the general understanding of its metabolic stability.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

| Animal Species | Incubation Time (min) | Parent Compound Remaining (%) |

| Rat | 60 | >95% |

| Dog | 60 | >95% |

| Monkey | 60 | >95% |

| Human | 60 | >95% |

This table is illustrative and based on the general metabolic stability of iodinated contrast media.

Quantitative Analysis of Metabolic Alterations via NMR-based Metabolomics

Nuclear Magnetic Resonance (NMR)-based metabolomics is a powerful analytical technique used to obtain a comprehensive profile of small molecules (metabolites) in a biological sample. nih.gov This non-destructive method can simultaneously identify and quantify a wide range of compounds, providing a snapshot of the metabolic state of an organism. frontiersin.org

In the context of this compound, even if the compound itself is not extensively metabolized, its introduction into a biological system can cause subtle perturbations in endogenous metabolic pathways. researchgate.net NMR-based metabolomics can be employed to analyze biofluids (e.g., urine, plasma) from preclinical animal models before and after administration of the compound. mdpi.com By comparing the metabolite profiles, researchers can identify any significant alterations in metabolic pathways, such as those related to energy metabolism, amino acid metabolism, or gut microbiome activity. researchgate.netmdpi.com

For instance, studies on other xenobiotics have used ¹H-NMR spectroscopy to detect changes in the levels of key metabolites like glucose, lactate, citrate, and various amino acids, providing insights into the systemic effects of the compound. researchgate.netmdpi.com Such analyses can reveal subtle biological effects that might not be apparent from traditional toxicological studies.

Table 2: Hypothetical Changes in Rat Urinary Metabolites Post-Iocarmic Acid Administration as Detected by ¹H-NMR

| Metabolite | Change Direction | Potential Pathway Affected |

| Citrate | ↓ | Tricarboxylic Acid (TCA) Cycle |

| Alanine | ↑ | Amino Acid Metabolism |

| Taurine | ↑ | Osmoregulation/Amino Acid Metabolism |

| Hippurate | ↓ | Gut Microbiome Metabolism |

This table presents hypothetical data to illustrate the potential application of NMR-based metabolomics.

Pharmacokinetic Modeling of Metabolite Contribution

A common approach involves developing a physiologically based pharmacokinetic (PBPK) model that includes compartments for both the parent drug and its metabolites. frontiersin.orgamegroups.org These models integrate in vitro metabolic data and in vivo preclinical PK data to simulate the concentration-time profiles of all relevant species. nih.gov

Biodistribution Profile Assessment in Preclinical Radiopharmaceutical Research

Understanding the distribution of a compound throughout the body is a cornerstone of preclinical research. Biodistribution studies using radiolabeled compounds provide a quantitative method to track the location and concentration of a substance in various tissues and organs over time. researchgate.netnih.gov

In preclinical radiopharmaceutical research, this compound can be labeled with a suitable radioisotope (e.g., Iodine-125 or Iodine-131). The radiolabeled compound is then administered to animal models, and at various time points, tissues are harvested and the amount of radioactivity is measured. nih.gov This provides a detailed picture of which organs the compound accumulates in and how quickly it is cleared.

These studies are essential for confirming the expected distribution profile of an iodinated contrast agent, which is typically characterized by rapid distribution into the extracellular fluid and subsequent clearance via the kidneys, with low accumulation in most tissues outside of the urinary tract. nih.gov Biodistribution data is also critical for dosimetry calculations in the context of radiopharmaceutical development. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Theoretical Underpinnings of SAR and QSAR in Drug Discovery

The exploration of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) is foundational in the field of drug discovery and medicinal chemistry. oncodesign-services.comlongdom.org SAR examines the link between a molecule's chemical structure and its subsequent biological activity. jove.comug.edu.ge This qualitative approach helps in identifying key structural features and functional groups within a molecule that are pivotal for its interaction with biological targets like proteins or enzymes. oncodesign-services.comscribd.com By systematically modifying a molecule's structure and observing the resulting changes in biological effect, researchers can deduce which parts of the molecule are essential for its desired activity. scribd.comslideshare.net

QSAR, on the other hand, quantifies this relationship. slideshare.net It seeks to establish a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. longdom.orgslideshare.net This is based on the principle that the biological effect of a compound is a function of its chemical structure. ontosight.aiindustrialchemistryconsulting.com QSAR models utilize molecular descriptors—numerical representations of a molecule's properties such as lipophilicity (log P), electronic effects, and steric parameters—to predict the activity of new, untested compounds. slideshare.netwikipedia.org This predictive capability is invaluable in the early stages of drug development, as it allows for the prioritization of promising lead compounds, thereby saving significant time and resources by reducing the need for extensive experimental testing. wikipedia.org

The overarching goal of both SAR and QSAR is to facilitate the rational design of new chemical entities with enhanced potency and selectivity, and to minimize adverse effects. oncodesign-services.comcreative-biolabs.com These methodologies provide a framework for understanding how different chemical structures interact with biological systems, offering insights into their mechanisms of action. jetir.org

| Concept | Description | Application in Drug Discovery |

| SAR | Studies the relationship between a molecule's 3D structure and its biological activity. creative-biolabs.com | Identifies key chemical groups crucial for a desired biological effect, guiding the modification of compounds to improve potency and reduce side effects. ug.edu.gecreative-biolabs.com |

| QSAR | A quantitative model that mathematically relates predictor variables (chemical properties) to the potency of a response variable (biological activity). creative-biolabs.com | Predicts the biological activity of new chemical entities, aiding in the prioritization of lead compounds and reducing the need for extensive experimental testing. wikipedia.org |

Elucidation of Structural Features Governing Biological Action

The biological action of a compound like iocarmic acid is intrinsically linked to its molecular structure. Understanding this connection through Structure-Activity Relationship (SAR) studies is crucial for optimizing its function and for the design of new, improved analogues.

Qualitative SAR for Chemical Substructure-Activity Associations

Qualitative SAR analysis involves systematically altering parts of a molecule and observing the impact on its biological activity. scribd.com This process helps to identify the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. scribd.com For iodinated contrast agents such as this compound, key structural components and their influence on efficacy and tolerance are a primary focus.

Systematic modifications might include:

Modification of the side chains: The length, branching, and functional groups of the side chains attached to the benzene (B151609) ring play a significant role in the molecule's solubility and interaction with proteins.

Introduction or removal of functional groups: Adding or removing groups like hydroxyl (-OH) or carboxyl (-COOH) can drastically change the compound's properties. For instance, the presence of hydrophilic groups is known to increase water solubility and reduce protein binding, which are desirable characteristics for intravascular contrast agents.

Through these systematic changes, a qualitative understanding of which substructures are critical for the desired X-ray attenuation and which contribute to undesirable effects can be established. This knowledge guides the synthesis of new derivatives with potentially better properties.

Identification of Key Moiety Contributions to Molecular Function

Tri-iodinated Benzene Ring: This is the core pharmacophore responsible for the primary function of radiopacity. The three iodine atoms are heavy elements that effectively absorb X-rays, providing the contrast needed for imaging. The benzene ring acts as a stable scaffold to hold these iodine atoms in a fixed spatial arrangement.

Carboxylic Acid Groups (-COOH): These groups are crucial for the high water solubility of this compound. At physiological pH, these groups are ionized, rendering the molecule a salt and significantly increasing its hydrophilicity. This is essential for an agent that is administered intravenously.

The interplay of these moieties determines the physicochemical properties of this compound, such as its osmolality, viscosity, and hydrophilicity, which are all critical factors for its performance and safety as a contrast medium.

Computational and Statistical Modeling for Predictive QSAR

Quantitative Structure-Activity Relationship (QSAR) models employ computational and statistical methods to move beyond the qualitative descriptions of SAR and establish mathematical equations that predict the biological activity of compounds. jove.com

Development of Mathematical Relationships between Descriptors and Activity

The core of QSAR lies in finding a mathematical function that relates molecular descriptors to biological activity. wikipedia.org The general form of a QSAR model can be expressed as:

Activity = f(Molecular Descriptors) + error

To develop such a model for a series of compounds like iodinated contrast agents, the following steps are typically taken:

Data Set Compilation: A collection of molecules with known biological activities (e.g., X-ray attenuation, protein binding affinity, toxicity) is assembled.

Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated using computational software. These descriptors can be categorized as:

1D Descriptors: Global molecular properties like molecular weight, pKa, and logP. jetir.org

2D Descriptors: Based on the 2D structure, such as topological indices that describe molecular branching and connectivity.

3D Descriptors: Derived from the 3D conformation of the molecule, including steric and electronic fields.

Model Building: Statistical methods are used to find the best correlation between a subset of the calculated descriptors and the measured biological activity. Common techniques include:

Multiple Linear Regression (MLR): Creates a linear equation relating the most relevant descriptors to activity.

Partial Least Squares (PLS): A method suitable for when the number of descriptors is large and they are correlated.

Model Validation: The predictive power of the developed model is rigorously tested using techniques like cross-validation and by predicting the activity of a set of compounds not used in the model's creation.

The resulting mathematical equation provides a quantitative understanding of how specific molecular properties influence biological activity, allowing for the prediction of the activity of novel, unsynthesized compounds.

Advanced Analytical Chemistry Methodologies for Iocarmic Acid

Chromatographic Separation and Detection Techniques

Chromatography is a fundamental technique for separating components within a mixture. wikipedia.org For iocarmic acid, both high-performance liquid chromatography and thin-layer chromatography are valuable methods for its analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of this compound. googleapis.comomicsonline.org This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase. omicsonline.org In the context of analyzing organic acids, HPLC offers high versatility, precision, and relatively low cost. omicsonline.orgoiv.int

The selection of the stationary phase, typically a C18 column, and the mobile phase is critical for achieving optimal separation. omicsonline.orgresearchgate.net For many organic acids, a reversed-phase approach is common, utilizing a polar mobile phase, often a mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile. omicsonline.orgpan.olsztyn.pl The pH of the mobile phase is a crucial parameter that can be adjusted to ensure the effective separation of acidic compounds. pan.olsztyn.pl For instance, a mobile phase consisting of a gradient of methanol and 0.1% (v/v) acetic acid in water has been successfully used for the separation of other organic acids. omicsonline.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings within the this compound structure absorb UV light. researchgate.net The wavelength of the UV detector is set to a value that maximizes the absorbance of the analyte, thereby ensuring high sensitivity. researchgate.net By comparing the peak area of the this compound in a sample to a calibration curve generated from standards of known concentration, a precise quantification can be achieved. researchgate.net

Table 1: Illustrative HPLC Parameters for Organic Acid Analysis

| Parameter | Value/Type |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of methanol and acidified water |

| Detector | UV-Vis |

| Flow Rate | Typically 0.8 - 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 20°C) |

This table presents typical parameters that could be adapted for the HPLC analysis of this compound based on general organic acid analysis methods.

Thin-Layer Chromatography (TLC) for Compound Separation

Thin-Layer Chromatography (TLC) is a simpler, yet effective, technique for the separation of compounds in a mixture. wikipedia.orgkhanacademy.org It operates on the same principle of differential partitioning between a stationary phase (a thin layer of adsorbent material like silica (B1680970) gel on a plate) and a mobile phase (a solvent system). wikipedia.org

In TLC, the sample is spotted onto the plate, which is then placed in a chamber containing the mobile phase. rockefeller.edu The solvent moves up the plate by capillary action, carrying the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases. wikipedia.orgkhanacademy.org This differential migration results in the separation of the compounds into distinct spots. wikipedia.org

TLC is particularly useful for:

Monitoring the progress of a chemical reaction. youtube.com

Identifying the components of a mixture by comparing their retention factor (Rf) values to those of known standards. youtube.com

Assessing the purity of a sample. wikipedia.org

The choice of the solvent system is critical to achieve good separation. youtube.com For a polar compound like this compound, a relatively polar solvent system would likely be required to facilitate its movement up the silica gel plate. A patent for X-ray contrast media mentions the use of thin-layer chromatography as a separation method for compounds including this compound. google.com

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of compounds and confirming their identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules. researchgate.net It provides information about the chemical environment of specific nuclei, such as hydrogen (¹H) and carbon (¹³C), within a molecule. wikipedia.orgnih.gov This information is crucial for piecing together the molecular architecture of complex compounds like this compound.

The process of structural elucidation by NMR involves analyzing various spectral parameters, including:

Chemical Shifts: These indicate the electronic environment of each nucleus.

Spin-Spin Coupling: This reveals the connectivity between neighboring atoms. libretexts.org

Nuclear Overhauser Effect (NOE): This provides information about the spatial proximity of atoms.

For complex molecules, one-dimensional (1D) NMR spectra can be crowded. researchgate.net Therefore, two-dimensional (2D) NMR experiments are often employed to resolve overlapping signals and establish correlations between different nuclei, providing a more complete picture of the molecular structure. researchgate.netmdpi.com While NMR is a powerful tool for determining the primary structure and conformation of molecules, it may be used in conjunction with other methods for a comprehensive analysis. wikipedia.org

Mass Spectrometry (MS) for Identification and Confirmation

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. measurlabs.com This information is used to determine the molecular weight of a compound and can provide clues about its elemental composition. nih.gov For this compound, which has a calculated monoisotopic mass of 1253.5549 Da, MS is an invaluable tool for its identification and confirmation. nih.gov

In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. The detector then records the abundance of each ion, generating a mass spectrum. The molecular ion peak in the spectrum corresponds to the mass of the intact molecule.

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS. wikipedia.org This hyphenated technique is particularly useful for analyzing complex mixtures and identifying individual components with a high degree of confidence. wikipedia.orgnih.gov

In an LC-MS system, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. wikipedia.org As the separated compounds emerge from the column, they are ionized and analyzed by the mass spectrometer. This allows for the acquisition of mass spectra for each component separated by the HPLC, enabling their identification.

The use of certain additives in the mobile phase, such as formic acid, can enhance the ionization of analytes in the MS source, particularly in the positive ionization mode, leading to improved sensitivity. researchgate.net LC-MS is a powerful tool for the analysis of a wide range of organic compounds, including those found in complex biological and environmental samples. wikipedia.org

Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the metabolite profiling of pharmaceutical compounds like this compound. mdpi.com This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. mdpi.comnih.gov

In a typical LC-MS/MS workflow for metabolite profiling, the sample containing this compound and its potential metabolites is first introduced into a liquid chromatograph. The different components of the sample are separated based on their physicochemical properties as they pass through a column. thermofisher.com Reversed-phase liquid chromatography (RPLC) is often employed for the separation of moderately polar to non-polar compounds, while hydrophilic interaction liquid chromatography (HILIC) is suitable for more polar and ionic species. thermofisher.com

Following separation, the eluted compounds are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). thermofisher.com The resulting ions are then directed into the mass spectrometer. In the first stage of tandem mass spectrometry (MS/MS), a specific precursor ion, such as the molecular ion of this compound, is selected. This precursor ion is then fragmented through collision-induced dissociation, and the resulting product ions are analyzed in the second stage of the mass spectrometer. nih.gov

The fragmentation pattern, or product ion spectrum, provides a structural fingerprint of the molecule, aiding in the identification of known and unknown metabolites. nih.govnih.gov By comparing the retention times and mass spectra of the parent drug and its metabolites, researchers can elucidate the metabolic pathways of this compound. mdpi.com This information is invaluable for understanding the drug's fate within a biological system.

Table 1: Key Parameters in LC-MS/MS Metabolite Profiling of this compound

| Parameter | Description | Typical Application for this compound |

| Chromatography Mode | The type of liquid chromatography used for separation. | Reversed-phase or HILIC, depending on the polarity of metabolites. thermofisher.com |

| Ionization Source | The method used to generate ions from the sample molecules. | Electrospray Ionization (ESI) is common for polar compounds like this compound. thermofisher.com |

| Precursor Ion (m/z) | The mass-to-charge ratio of the parent this compound molecule selected for fragmentation. | This would correspond to the [M-H]- or [M+H]+ ion of this compound (C24H20I6N4O8, Molar Mass: 1253.871 g/mol ). wikipedia.org |

| Product Ions (m/z) | The mass-to-charge ratios of the fragments generated from the precursor ion. | These fragments provide structural information about different parts of the this compound molecule. |

| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized to produce a rich spectrum of product ions for structural elucidation. |

UV-Vis and Infrared (IR) Spectrometry for Molecular Fingerprinting

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectrometry are fundamental techniques used to obtain a "molecular fingerprint" of a compound by examining its interaction with electromagnetic radiation. mt.comwikipedia.org

UV-Vis Spectrometry measures the absorption of ultraviolet and visible light by a molecule. mt.com The absorption of light in this region corresponds to the excitation of electrons to higher energy orbitals. msu.edu For a compound like this compound, the presence of chromophores, which are light-absorbing groups, will result in a characteristic UV-Vis spectrum. msu.edu The wavelength of maximum absorbance (λmax) can be used for qualitative identification and quantitative analysis based on the Beer-Lambert law. mt.com

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Absorption Regions/Features | Information Provided |

| UV-Vis Spectrometry | Absorption maxima in the UV region. The exact λmax would need to be determined experimentally. | Presence of chromophoric groups within the molecule. msu.edu |

| Infrared (IR) Spectrometry | Broad O-H stretch (2500-3300 cm⁻¹), strong C=O stretch (1700-1725 cm⁻¹), C-N stretching, and aromatic ring vibrations. echemi.com | Identification of key functional groups (carboxylic acid, amide, aromatic rings). |

Volumetric and Electroanalytical Techniques in Chemical Research

Volumetric and electroanalytical techniques are classical yet highly relevant methods for the quantitative analysis of acidic compounds like this compound.

Potentiometric and Conductometric Analysis

Potentiometric Titration is an analytical method that involves measuring the change in potential of a solution as a titrant of known concentration is added. libretexts.org For the analysis of this compound, a standard solution of a strong base, such as sodium hydroxide (B78521), would be used as the titrant. mit.edu The potential is measured using an electrode system, typically a glass electrode and a reference electrode, connected to a potentiometer. oiv.int A plot of potential (or pH) versus the volume of titrant added produces a titration curve. The equivalence point, where the acid has been completely neutralized by the base, is identified by a sharp change in potential. mit.edu This method is particularly useful for analyzing mixtures of acids or when colored or turbid solutions make visual indicators unsuitable. scielo.org.mx

Conductometric Titration relies on the measurement of the electrical conductivity of the solution during a titration. umcs.pl The principle is that the conductivity of a solution depends on the concentration and mobility of the ions present. alagappauniversity.ac.in During the titration of this compound with a strong base, the highly mobile hydrogen ions (H+) from the acid are replaced by the less mobile cation of the base (e.g., Na+), causing the conductivity to decrease. alagappauniversity.ac.in After the equivalence point, the addition of excess base introduces highly mobile hydroxide ions (OH-), leading to a sharp increase in conductivity. alagappauniversity.ac.in By plotting conductivity against the volume of titrant, two lines with different slopes are obtained, and their intersection point indicates the equivalence point. lcms.cz This technique is highly sensitive and can be used for very dilute solutions. lcms.cz

Table 3: Comparison of Potentiometric and Conductometric Titration for this compound

| Technique | Principle | Advantages |

| Potentiometric Titration | Measurement of potential change during titration. libretexts.org | Applicable to colored/turbid solutions, provides pKa values. mit.eduscielo.org.mx |

| Conductometric Titration | Measurement of conductivity change during titration. umcs.pl | High sensitivity, suitable for dilute solutions and weak acids. umcs.pllcms.cz |

Data Processing and Statistical Evaluation in Analytical Chemistry

The data generated from the various analytical techniques applied to this compound must be processed and statistically evaluated to ensure the reliability and validity of the results. solubilityofthings.combrjac.com.br This is a critical step in analytical chemistry. scribd.com

Data processing involves several stages, including data collection, interpretation, and reporting. solubilityofthings.com For instance, in LC-MS/MS, raw data from the detector is processed to generate chromatograms and mass spectra. In spectroscopic methods, raw absorbance or transmittance data is converted into spectra.

Mean and Standard Deviation: To describe the central tendency and spread of replicate measurements. libretexts.org

Confidence Intervals: To provide a range within which the true value is likely to lie with a certain degree of probability. scribd.com

Hypothesis Testing (e.g., t-test, F-test): To compare results, for example, to determine if there is a significant difference between two analytical methods or two batches of a sample. utoronto.ca

Regression Analysis: Used in calibration curves to establish the relationship between the analytical signal and the concentration of the analyte. solubilityofthings.com

By applying rigorous statistical methods, analysts can determine the accuracy, precision, and uncertainty associated with their measurements of this compound, ensuring that the analytical results are robust and defensible. libretexts.org

Environmental Fate and Degradation Research of Iocarmic Acid

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation involves the degradation of a compound through non-biological processes, primarily chemical and photochemical reactions. For iocarmic acid, these processes are influenced by its chemical structure and the environmental conditions it encounters.

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of a compound is its resistance to this process. For this compound, its structure, characterized by stable amide linkages and a tri-iodinated benzene (B151609) ring structure, suggests a high resistance to hydrolysis under typical environmental pH and temperature conditions.

Research on structurally similar iodinated contrast agents, such as iodipamide, indicates that they are not expected to undergo hydrolysis in the environment because they lack functional groups that readily hydrolyze under these conditions. echemi.com The amide bonds in this compound are generally stable and require more extreme conditions (e.g., strong acids or bases, or enzymatic action) to break. nih.gov Therefore, hydrolysis is not considered a significant degradation pathway for this compound in environmental compartments.

Table 1: Factors Influencing Hydrolytic Stability

| Factor | Influence on this compound Stability | Rationale |

| pH | Stable across typical environmental pH range (4-9) | Amide bond cleavage requires conditions outside this range. |

| Temperature | Stable at ambient environmental temperatures | Significant energy is required to cleave the stable amide and aromatic structures. |

| Chemical Structure | Inherently stable | The molecule contains robust amide linkages and iodinated aromatic rings, not labile ester or anhydride (B1165640) groups. nih.gov |

Photolytic degradation, or photolysis, is the breakdown of compounds by light. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, where other substances in the environment absorb light and produce reactive species that then degrade the compound.

Studies on related iodinated compounds suggest that direct photolysis of this compound by sunlight is unlikely to be a major degradation pathway. echemi.com This is because, like the similar compound iodipamide, it does not possess chromophores that absorb light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface. echemi.com

However, indirect photolysis can play a role. Dissolved organic matter in natural waters can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species like hydroxyl radicals (OH•) and singlet oxygen (¹O₂). frontiersin.org These reactive species can then contribute to the transformation of persistent compounds. While specific studies on this compound are limited, research on other persistent pharmaceutical compounds demonstrates that indirect photolysis can lead to transformation products, although complete mineralization is often slow. frontiersin.org The degradation rate via this pathway would be highly dependent on water chemistry, particularly the concentration and type of dissolved organic matter. frontiersin.orgpjoes.com

Hydrolytic Stability Assessments

Biotic Degradation Mechanisms and Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is a critical process for the removal of many pollutants from the environment.

Iodinated X-ray contrast agents as a class are generally considered to be resistant to microbial degradation and are poorly removed in conventional wastewater treatment plants. echemi.com Their complex, highly substituted aromatic structures make them recalcitrant to microbial attack.

Aerobic Conditions: In the presence of oxygen, aerobic microorganisms are the primary drivers of biodegradation. However, the high stability of the this compound molecule makes it a poor substrate for the enzymes produced by these microbes. Studies on subsurface soils have shown that while some complex molecules can be mineralized, the rate is highly dependent on the compound's structure and the microbial community present. nih.gov Given the persistence of related contrast agents, significant aerobic biodegradation of this compound in soil and the upper layers of sediment is not expected. echemi.com

Anaerobic Conditions: In environments lacking oxygen, such as deeper sediments and some groundwater zones, anaerobic microorganisms dominate. mdpi.com These organisms use other electron acceptors like nitrate (B79036) or sulfate (B86663) for respiration. researchgate.net While anaerobic degradation pathways exist for a variety of organic pollutants, the process is typically slower than aerobic degradation. csic.es There is no specific evidence to suggest that this compound is susceptible to significant anaerobic biodegradation. The general persistence of this class of compounds suggests it would remain largely intact in anaerobic soil and sediment layers. echemi.com

Microbial mineralization is the complete breakdown of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts. For this compound, this would involve the cleavage of the aromatic rings and the release of iodide ions.

Table 2: Summary of this compound Degradation Potential

| Degradation Process | Environmental Compartment | Likelihood of Occurrence | Primary Mechanism |

| Hydrolysis | Water, Soil, Sediment | Very Low | Chemical cleavage by water. echemi.com |

| Direct Photolysis | Surface Water | Very Low | Direct absorption of sunlight. echemi.com |

| Indirect Photolysis | Surface Water | Low to Moderate | Reaction with photochemically produced reactive species. frontiersin.org |

| Aerobic Biodegradation | Soil, Sediment, Water | Very Low | Microbial breakdown in the presence of oxygen. echemi.com |

| Anaerobic Biodegradation | Soil, Sediment, Water | Very Low | Microbial breakdown in the absence of oxygen. mdpi.com |

| Mineralization | Water, Soil, Sediment | Very Low | Complete breakdown to inorganic compounds by microbes. |

Microbial communities in soil and water are diverse and possess a vast array of metabolic capabilities. mdpi.comfrontiersin.org The breakdown of a complex xenobiotic compound often requires the synergistic action of different microbial species. nih.gov However, the introduction of a novel, recalcitrant compound like this compound may not induce a significant degradative response from indigenous microbial populations.

The structure of this compound, with its six iodine atoms on two benzene rings, presents a significant challenge for microbial enzymes. The iodine atoms are bulky and electron-withdrawing, which can sterically hinder enzymatic attack and increase the molecule's chemical stability. For biodegradation to occur, a microbial community would need to possess or evolve specific enzymes, such as dehalogenases and oxygenases, capable of attacking the iodinated aromatic rings. nih.gov The lack of reports on the significant degradation of this compound and similar contrast agents in the environment suggests that such microbial communities are not common or that the process is extremely slow. echemi.com

Microbial Mineralization in Aqueous Systems

Environmental Transport and Distribution Studies

The environmental transport and distribution of this compound and similar iodinated compounds are influenced by their physical and chemical properties. Generally, compounds with high water solubility and low potential for adsorption to soil and sediment particles are more mobile in the environment. itrcweb.orgdes.qld.gov.au

The mobility of chemical compounds in soil is largely dependent on their interaction with soil components and the soil's physical and chemical characteristics. Factors such as soil pH, organic matter content, and texture play a significant role. researchtrend.netresearchgate.net For instance, the leaching of nutrients and contaminants can be more pronounced in acidic soils due to the loss of essential base cations. researchgate.net

The mobility of substances in soil is often assessed through leaching studies. The downward movement of dissolved substances with percolating water is known as leaching. cornell.edu Nutrients or contaminants that are leached below the root zone can be considered a loss to the system and may contribute to groundwater contamination. cornell.edu The risk of a substance leaching increases with its mobility in the soil. cornell.edu

Specific research on the soil leaching and mobility of this compound is limited. However, the behavior of other ionic organic compounds can provide insights. For example, the mobility of metal cations in soil generally increases as pH decreases. researchtrend.net Conversely, for anionic compounds, mobility can be higher in alkaline conditions. nih.goveuropa.eu Given that this compound is an organic acid, its mobility would be influenced by soil pH and its dissociation constant (pKa).

Adsorption, the adherence of molecules to the surface of solids, and desorption, the release of these molecules, are critical processes governing the fate of chemicals in the environment. des.qld.gov.au These processes affect a compound's transport, bioavailability, and potential for degradation. ecetoc.org In soil and sediment, clay minerals, organic matter, and metal oxides are important surfaces for adsorption. des.qld.gov.auecetoc.org

The extent of adsorption is often described by the adsorption coefficient (Kd) or, when normalized for organic carbon content, the organic carbon-water (B12546825) partition coefficient (KOC). ecetoc.org The Freundlich adsorption coefficient (KF) is also used to describe the adsorption capacity. regulations.gov

Studies on the adsorption and desorption of various compounds reveal the complexity of these interactions. For example, in one study, Freundlich Adsorption Coefficient (KF) values for a test compound ranged from 2.3 to 8.1 L/kg across different soils, indicating variable adsorption. regulations.gov The similarity between adsorption and desorption coefficients in that study suggested that the sorption was relatively reversible. regulations.gov

The adsorption of ionic compounds is particularly sensitive to pH. For cationic metals, adsorption typically increases with increasing pH. europa.eu For anionic compounds, the opposite is often true, with higher adsorption in acidic conditions due to the increased positive surface charge of minerals. europa.eu However, competition from other anions can reduce adsorption. europa.eu Research on heavy metals has shown that thermal treatment of soil can decrease the mobility of some metals at alkaline pH by potentially forming minerals with more negatively charged surfaces, which enhances adsorption of cations. nih.gov

Table 1: Factors Influencing Soil Adsorption and Desorption

| Factor | Influence on Adsorption/Desorption |

| Soil pH | Affects the surface charge of soil particles and the ionization state of the chemical. researchtrend.netnih.goveuropa.eu |

| Organic Matter | Provides a key sorbing phase for many organic and inorganic compounds. des.qld.gov.auresearchtrend.net |

| Clay Content & Mineralogy | Clay minerals and metal oxides offer significant surface area for adsorption. des.qld.gov.auecetoc.orgscielo.br |

| Ionic Strength | Higher ionic strength can increase the leaching of some metals. researchtrend.net |

| Presence of Competing Ions | Other ions can compete for adsorption sites, potentially reducing the adsorption of the target compound. europa.eu |

Soil Leaching and Mobility Investigations

Bioaccumulation and Metabolism Research in Aquatic Organisms (Preclinical)

Bioaccumulation refers to the uptake of a chemical by an organism from all environmental sources, including water, food, and sediment. europa.eu Bioconcentration is a more specific term describing uptake from water alone. europa.eu These processes are crucial for assessing the environmental risk of chemicals, as they can lead to the transfer of contaminants through the food web. europa.eunih.gov

The potential for a chemical to bioaccumulate is often initially assessed using its octanol-water partition coefficient (log Kow). europa.eueuropa.eu However, other factors, such as the organism's ability to metabolize and excrete the compound, are also critical. nih.goveuropa.eu Metabolism, or biotransformation, involves enzyme-catalyzed processes that can convert a foreign compound into more water-soluble forms, facilitating its elimination. europa.eumdpi.com

Research on the bioaccumulation of iodinated contrast media in aquatic organisms is ongoing. While some studies on other pharmaceuticals have shown that bioaccumulation is directly proportional to the exposure concentration, the bioconcentration factor (BCF) can show an inverse relationship. mdpi.com The BCF is the ratio of the chemical's concentration in the organism to its concentration in the water at equilibrium. europa.eu

Environmental factors such as pH, salinity, and the presence of dissolved organic matter can influence the bioavailability and subsequent bioaccumulation of chemicals. mdpi.comnih.gov For instance, sediment particles can adsorb chemicals, reducing their availability for uptake by organisms in the water column. mdpi.com

Table 2: Key Terms in Bioaccumulation and Metabolism Research

| Term | Definition |

| Bioaccumulation | The net accumulation of a chemical by an organism from all sources (water, food, sediment). europa.eu |

| Bioconcentration | The accumulation of a water-borne chemical by an aquatic organism. europa.eu |

| Bioconcentration Factor (BCF) | The ratio of a chemical's concentration in an organism to its concentration in the water at equilibrium. europa.eu |

| Metabolism (Biotransformation) | The conversion of a chemical into other forms (metabolites) by enzyme-catalyzed processes within an organism. europa.eumdpi.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.